(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine
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Overview
Description
(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine is a chiral compound featuring a benzodiazole moiety attached to a phenyl ring, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Attachment to the Phenyl Ring: The benzodiazole ring is then attached to a phenyl ring via a suitable linker, often through a substitution reaction.
Introduction of the Ethanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares a similar benzodiazole structure but differs in its substituents.
Phenylethylamine: Similar ethanamine group but lacks the benzodiazole moiety.
Dichloroaniline: Contains an aniline ring with chlorine substituents, differing in structure and reactivity.
Uniqueness
(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine is unique due to its specific combination of a benzodiazole moiety and an ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H15N3 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
(1R)-1-[4-(benzimidazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C15H15N3/c1-11(16)12-6-8-13(9-7-12)18-10-17-14-4-2-3-5-15(14)18/h2-11H,16H2,1H3/t11-/m1/s1 |
InChI Key |
JWKQQHRYFAEGCX-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N |
Origin of Product |
United States |
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